2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a propyl group attached to another phenyl ring, both connected through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 4-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid and 4-propylbenzoic acid.
Reduction: Formation of 2-(4-bromophenyl)-1-(4-propylphenyl)ethanol.
Substitution: Formation of compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-propylphenyl)ethan-1-one
- 2-(4-Fluorophenyl)-1-(4-propylphenyl)ethan-1-one
- 2-(4-Methylphenyl)-1-(4-propylphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-propylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Properties
CAS No. |
62856-22-8 |
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Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-propylphenyl)ethanone |
InChI |
InChI=1S/C17H17BrO/c1-2-3-13-4-8-15(9-5-13)17(19)12-14-6-10-16(18)11-7-14/h4-11H,2-3,12H2,1H3 |
InChI Key |
JZAUDRQUFNLRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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